3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as CC-115, is a small molecule inhibitor that has shown promise as a potential therapeutic agent in various diseases. The compound was first synthesized and characterized by scientists at Celgene Corporation, and has since been the subject of numerous scientific studies.
Wirkmechanismus
CC-115 is a dual inhibitor of mTORC1 and mTORC2, two protein complexes that play a key role in cell growth, proliferation, and survival. By inhibiting the activity of these pathways, CC-115 can prevent the growth and survival of cancer cells, reduce inflammation in autoimmune disorders, and inhibit the production of excess connective tissue in fibrotic diseases.
Biochemical and Physiological Effects:
In addition to its effects on mTORC1 and mTORC2, CC-115 has been shown to have other biochemical and physiological effects. For example, CC-115 has been shown to inhibit the activity of PI3K, another protein pathway that plays a role in cell growth and survival. CC-115 has also been shown to inhibit the activity of DNA-PK, an enzyme that is involved in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CC-115 as a research tool is its specificity for mTORC1 and mTORC2. This specificity allows researchers to study the effects of inhibiting these pathways without the confounding effects of other signaling pathways. However, one limitation of CC-115 is its relatively low potency compared to other mTOR inhibitors, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CC-115. One area of interest is the development of combination therapies that include CC-115 and other targeted therapies. Another area of interest is the development of biomarkers that can predict patient response to CC-115. Finally, there is ongoing research into the potential use of CC-115 in other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of CC-115 involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with cyclohexanone to form an intermediate. This intermediate is then reacted with 3-chloro-1,2-propanediol to form the chlorohydrin. Finally, the chlorohydrin is reacted with 2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate to form CC-115.
Wissenschaftliche Forschungsanwendungen
CC-115 has been studied for its potential therapeutic effects in a variety of diseases, including cancer, autoimmune disorders, and fibrotic diseases. In cancer research, CC-115 has been shown to inhibit the activity of the mTORC1 and mTORC2 pathways, which are known to play a role in tumor growth and survival. In autoimmune disorders, CC-115 has been shown to reduce inflammation and immune system activation. In fibrotic diseases, CC-115 has been shown to inhibit the activity of fibroblasts, which are responsible for the production of excess connective tissue.
Eigenschaften
IUPAC Name |
3-chloro-1-cyclohexyl-4-(2-methoxy-5-methylanilino)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-8-9-14(24-2)13(10-11)20-16-15(19)17(22)21(18(16)23)12-6-4-3-5-7-12/h8-10,12,20H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYSQMLWQSQGRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=C(C(=O)N(C2=O)C3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexyl-4-[(2-methoxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.